molecular formula C16H22N2O5S B13853539 N-Boc Acetaminophen-cysteine

N-Boc Acetaminophen-cysteine

Cat. No.: B13853539
M. Wt: 354.4 g/mol
InChI Key: OHKNITOGNKAXCK-ZDUSSCGKSA-N
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Description

Historical Context of Acetaminophen-Cysteine Conjugates in Pharmacotoxicology

The study of acetaminophen-cysteine conjugates originated from investigations into acetaminophen (N-acetyl- p -aminophenol, APAP) metabolism and toxicity. Initially, cysteine conjugates like APAP-cysteine (APAP-CYS) were considered harmless detoxification products formed via glutathione conjugation and subsequent enzymatic cleavage. Early work in murine models suggested that these conjugates were excreted without adverse effects, reinforcing the perception of glutathione conjugation as a purely protective pathway.

However, advancements in human cell line studies revealed a paradigm shift. Research demonstrated that APAP-CYS and its analog PAP-CYS ( p -aminophenol-cysteine) induce significant oxidative stress in renal proximal tubule cells, marked by glutathione depletion (to 10% of baseline levels), mitochondrial membrane potential collapse, and reactive oxygen species (ROS) overproduction. For instance, 1 mM APAP-CYS reduced HK-2 cell viability by 60% within 24 hours, surpassing the toxicity of equimolar acetaminophen. These findings redefined cysteine conjugates as potential nephrotoxic agents, necessitating a reevaluation of their roles in drug-induced kidney injury.

The development of sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), further solidified APAP-CYS’s utility as a biomarker for acetaminophen exposure. Serum APAP-CYS concentrations >1.1 nmol/ml correlate strongly with hepatic injury in overdose cases, enabling clinical identification of toxicity even in the absence of patient-reported ingestion histories.

Rationale for N-Boc Protection in Bioactive Compound Design

The incorporation of the tert -butoxycarbonyl (Boc) protecting group into acetaminophen-cysteine derivatives addresses key challenges in synthesizing and stabilizing reactive intermediates. The Boc group serves three primary functions:

  • Amino Group Stabilization : By shielding the cysteine amino group, the Boc moiety prevents unwanted nucleophilic reactions during synthesis, ensuring regioselective conjugation.
  • Acid-Labile Deprotection : The Boc group can be selectively removed under mild acidic conditions (e.g., HCl/THF), enabling controlled modifications of the cysteine backbone without disrupting the acetaminophen-thioether bond.
  • Enhanced Solubility : Boc protection improves the compound’s solubility in organic solvents, facilitating purification and characterization.

These properties are exemplified in the synthesis of this compound, where the Boc group is introduced via reaction with di- tert -butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Subsequent purification yields a stable intermediate amenable to further functionalization, such as phosphorylation or peptide coupling.

Table 1: Chemical and Synthetic Properties of this compound

Property Value/Description Source
Molecular Formula C₁₆H₂₂N₂O₅S
Molecular Weight 354.421 g/mol
SMILES Notation CC(=O)Nc1ccc(SCC@HC(=O)O)cc1
Synthetic Yield 97% (via Boc protection of L-cysteine followed by conjugation to acetaminophen)
Deprotection Conditions 4 M HCl in THF, 4 hours at 25°C

The strategic use of Boc protection has enabled researchers to isolate and study acetaminophen-cysteine adducts without degradation, providing a reliable model for investigating their biochemical interactions. For example, Boc-protected derivatives have been employed in kinetic studies to quantify adduct formation rates in hepatic microsomes, revealing a direct correlation between conjugate accumulation and mitochondrial dysfunction.

Properties

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1

InChI Key

OHKNITOGNKAXCK-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Oxidation

  • The starting material is N-Boc-4-aminophenol , which is acetaminophen analog with the amino group protected by a Boc group.
  • This compound is oxidized to form the corresponding N-Boc-p-benzoquinone imine intermediate.
  • The oxidation is carried out using silver oxide in chloroform as the oxidizing agent under controlled conditions.

Conjugation with L-cysteine

  • The N-Boc-p-benzoquinone imine intermediate is reacted in situ with L-cysteine .
  • The reaction occurs in a 100 mM phosphate buffer at physiological pH (around 7.4).
  • This step yields the protected conjugate S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine , which is the this compound compound.

Purification and Deprotection

  • The crude product is purified by flash chromatography followed by preparative reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity (≥99% by HPLC UV detection at 254 nm).
  • The Boc protecting group can be removed by treatment with aqueous trifluoroacetic acid (CF3COOH) , if the free amino form is desired.
  • The overall yield of the three-step synthesis is approximately 25% for the Boc-protected compound.

Detailed Reaction Scheme and Conditions

Step Reaction Description Reagents/Conditions Product Yield (%) Purification Method
1 Oxidation of N-Boc-4-aminophenol Silver oxide in chloroform N-Boc-p-benzoquinone imine - -
2 Conjugation with L-cysteine in phosphate buffer 100 mM phosphate buffer, pH ~7.4 This compound (protected) - Flash chromatography + preparative RP-HPLC
3 Boc deprotection (optional) Aqueous trifluoroacetic acid (CF3COOH) Free amino acetaminophen-cysteine conjugate 25 (overall) -

Analytical Characterization

Example NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Proton Type
1.98 singlet (s) Methyl group (CH3)
2.90–2.96 multiplet (m) Cysteine methine (CH)
3.20–3.26 multiplet (m) Cysteine methylene (CH2)
6.79 doublet (d) Aromatic proton (ArH)
7.32 doublet of doublets (dd) Aromatic proton (ArH)
7.57 doublet (d) Aromatic proton (ArH)

Notes on Reaction Conditions and Optimization

  • The oxidation step requires careful control of reagent stoichiometry and temperature to avoid over-oxidation or degradation.
  • The conjugation reaction is conducted at physiological pH to mimic biological conditions and improve selectivity.
  • Purification by flash chromatography and preparative HPLC ensures removal of impurities and side products.
  • The Boc deprotection step uses mild acidic conditions to avoid decomposition of the conjugate.

Summary Table of Preparation Parameters

Parameter Details
Starting material N-Boc-4-aminophenol
Oxidizing agent Silver oxide in chloroform
Conjugation buffer 100 mM phosphate buffer, pH ~7.4
Reaction temperature Ambient to physiological temperature
Purification methods Flash chromatography, preparative RP-HPLC
Boc deprotection reagent Aqueous trifluoroacetic acid
Overall yield ~25% (after three steps)
Product purity ≥99% (HPLC UV detection at 254 nm)
Product form Brown solid

Chemical Reactions Analysis

Types of Reactions

N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert quinone imines back to their original forms.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Major Products Formed

The major products formed from these reactions include:

    Deprotected amines: Resulting from Boc deprotection.

    Quinone imines: Formed through oxidation reactions.

Scientific Research Applications

N-Boc Acetaminophen-cysteine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.

    Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .

Comparison with Similar Compounds

Acetaminophen-Cysteine Conjugate (Natural Metabolite)

  • Structure: Formed during acetaminophen detoxification via conjugation of N-acetyl-p-benzoquinoneimine (NAPQI) with cysteine.
  • Role: A non-toxic metabolite excreted in urine, critical for mitigating acetaminophen-induced hepatotoxicity .
  • Key Difference: Unlike N-Boc Acetaminophen-cysteine, the natural conjugate lacks the Boc group, enabling direct participation in metabolic pathways.

N-Acetylcysteine (NAC)

  • Structure : N-acetylated cysteine with a free thiol group.
  • Role: Precursor for glutathione synthesis, used clinically to treat acetaminophen overdose and as a mucolytic agent .
  • Key Difference: NAC’s free thiol group allows redox activity and glutathione replenishment, whereas the Boc group in this compound blocks such interactions .

Physicochemical Properties

Property This compound Acetaminophen-Cysteine Conjugate N-Acetylcysteine (NAC)
Molecular Weight 354.42 g/mol ~272.3 g/mol 163.19 g/mol
Solubility Not reported High (polar metabolite) High in water
Melting Point Not reported Not reported 109.2°C
Key Functional Group Boc-protected amine Free amine and thiol Free thiol

Cytotoxicity and Inhibitory Effects

  • Steric hindrance from the Boc group may limit target interactions .
  • In contrast, NAC reduces oxidative stress and liver damage by replenishing glutathione, demonstrating direct therapeutic utility .

Metabolic Fate

  • Natural Conjugate : Rapidly excreted as a detoxification product .
  • This compound: Likely resistant to enzymatic degradation due to Boc protection, limiting metabolic processing .

Stereochemical Considerations

  • The L-isomer of NAC is biologically active, while the D-isomer fails to stimulate glutathione synthesis, underscoring the importance of stereochemistry . This compound’s activity may similarly depend on its L-configuration, though this remains unstudied in available literature.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Boc Acetaminophen-cysteine?

Synthesis typically involves protecting the cysteine residue with a tert-butoxycarbonyl (Boc) group, followed by conjugation with acetaminophen. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Detailed protocols should include reaction conditions (solvents, catalysts) and purification steps (e.g., column chromatography). For reproducibility, follow journal guidelines requiring explicit experimental descriptions, including spectral data and purity thresholds ≥95% .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Method validation should include calibration curves, limits of detection (LOD), and matrix effects assessment. For stability, include controls for hydrolysis (e.g., peptidase inhibitors during sample collection to prevent degradation to acetaminophen-cysteine) . Data analysis should align with standardized metrics, such as signal-to-noise ratios and retention time reproducibility .

Q. How should stability and storage conditions be optimized for this compound?

Store at –20°C in anhydrous conditions to prevent Boc-group deprotection. Stability studies should monitor degradation via accelerated testing (e.g., 40°C/75% relative humidity) and confirm compound integrity using HPLC or LC-MS. Include desiccants in storage vials and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s role in nephrotoxicity?

Discrepancies may arise from model systems (e.g., murine vs. human hepatocytes) or metabolite quantification methods. To resolve contradictions:

  • Compare adduct formation kinetics across species using isotopic labeling.
  • Validate toxicity assays with controls for gamma-glutamyl transpeptidase activity, which hydrolyzes glutathione adducts to cysteine conjugates .
  • Replicate studies under standardized protocols, as outlined in ’s experimental reporting guidelines.

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

  • In vitro: Use primary hepatocytes or microsomal preparations with co-factors (NADPH) to simulate phase I/II metabolism. Include inhibitors (e.g., fomepikole for CYP2E1) to identify enzymatic contributions .
  • In vivo: Employ tracer techniques (e.g., ¹⁴C-labeled compounds) to track metabolite distribution. Sample collection must include protease/peptidase inhibitors to prevent artifact formation .
  • Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure clinical relevance .

Q. How can researchers reconcile disparities between preclinical and clinical data on this compound’s hepatoprotective effects?

Preclinical models often use overdose scenarios, while clinical studies focus on therapeutic doses. Address this by:

  • Conducting dose-response studies across species.
  • Measuring adduct thresholds linked to toxicity (e.g., >1.1 nmol/mL in serum) and correlating with biomarkers like alanine aminotransferase (ALT) .
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine translational research questions .

Q. What strategies ensure accurate assessment of this compound purity in complex matrices?

  • Use orthogonal methods: HPLC for separation, NMR for structural confirmation, and elemental analysis for stoichiometric validation.
  • For biological samples, employ solid-phase extraction (SPE) to reduce matrix interference before LC-MS analysis .
  • Report purity metrics in alignment with journal requirements, including batch-to-batch variability .

Q. How can molecular interactions between this compound and cellular targets be mechanistically elucidated?

  • Computational: Molecular docking simulations to predict binding affinities for targets like Keap1-Nrf2.
  • Experimental: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Validate findings using knockout models (e.g., Nrf2⁻/⁻ mice) to confirm pathway involvement .

Methodological Frameworks

Q. What frameworks guide the formulation of research questions for studying this compound?

  • PICO : Define Population (e.g., hepatocytes), Intervention (dose/duration), Comparison (untreated controls), and Outcome (adduct concentration/toxicity markers) .
  • FINER : Ensure questions are Feasible (adequate resources), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (animal/human guidelines), and Relevant (therapeutic implications) .

Q. How should researchers address potential biases or confounding variables in this compound studies?

  • Blinding : Use blinded sample analysis to prevent observer bias.
  • Controls : Include vehicle controls and baseline measurements for endogenous metabolites.
  • Peer review : Pre-publish protocols on platforms like bioRxiv for external validation .

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